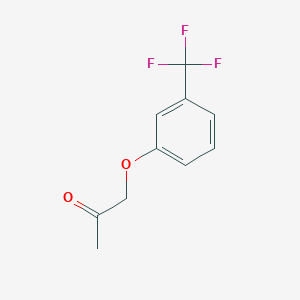

1-(3-Trifluoromethylphenoxy)-2-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

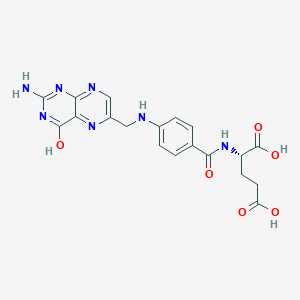

The synthesis of 1-(3-Trifluoromethylphenoxy)-2-propanone has been achieved through several methods. A notable synthesis route involves the use of 1-bromo-3-(trifluoromethyl)benzene as a starting material, which undergoes a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009). Another approach involves an improved Meerwein arylation reaction starting from m-trifluoromethylaniline, achieving a total yield up to 90% under optimized conditions (Li Li, 2007).

Molecular Structure Analysis

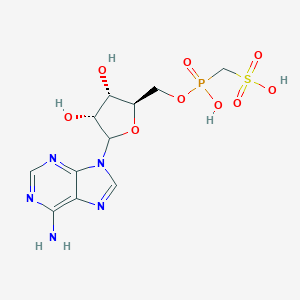

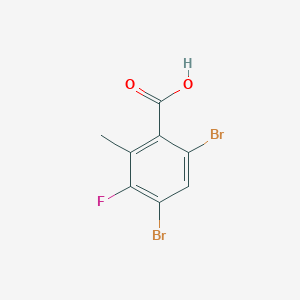

The molecular structure of 1-(3-Trifluoromethylphenoxy)-2-propanone and its derivatives have been extensively analyzed using quantum computational methods, revealing insights into molecular geometry, bond lengths, angles, atomic charges, and the HOMO-LUMO energy gap. Notably, density functional theory (DFT) and natural bond orbital (NBO) analysis have provided valuable information on the donor and acceptor interactions within the molecule, elucidating its electronic structure and reactivity (C. Charanya et al., 2023).

Chemical Reactions and Properties

1-(3-Trifluoromethylphenoxy)-2-propanone participates in various chemical reactions, showcasing its versatility. For instance, it has been used in the synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins through Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation under superacidic conditions (G. Prakash et al., 2010). Additionally, its reactions with electrophiles, leading to various coupling products, highlight its chemical reactivity and the potential for further functionalization (K. Funabiki et al., 1998).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biological Activity :

- Dafforn et al. (1982) found that 1-phenoxy-2-propanone, 1-chloro-3-phenoxy-2-propanone, and 1-fluoro-3-phenoxy-2-propanone are competitive inhibitors of acetylcholinesterase, suggesting potential applications in neurobiology and pharmacology (Dafforn et al., 1982).

Catalysis and Chemical Reactions :

- Sato et al. (1999) investigated the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, revealing insights into the reactivity and selectivity of these compounds in catalytic processes (Sato et al., 1999).

- Gilbert and Jones (1996) reported on the photocycloaddition of cyclopentene to phenols, highlighting the role of cyano or trifluoromethyl substituents in promoting these reactions (Gilbert & Jones, 1996).

Material Science Applications :

- Liu and Yan (2008) synthesized and characterized lanthanide/inorganic/organic hybrid materials using 1,3-Bis(2-formylphenoxy)-2-propanol, providing insights into the development of new materials with specific photoluminescent properties (Liu & Yan, 2008).

Synthetic Chemistry :

- Colella et al. (2018) discussed the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, demonstrating its utility as a synthon in chemoselective preparations of bromodifluoromethyl thiazoles, which are valuable in drug discovery (Colella et al., 2018).

Radiation Chemistry :

- Swancutt et al. (2011) investigated the radiation-chemical robustness of 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, a solvent modifier in nuclear waste processing, emphasizing its stability and reactivity under high-radiation conditions (Swancutt et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenoxy]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGYKNVJPGEVMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561848 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Trifluoromethylphenoxy)-2-propanone | |

CAS RN |

117322-88-0 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)